Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have been used in the synthesis of various compounds with antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways due to their wide range of biological activities .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present on the pyrimidine ring .
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and that high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with 5-chloro-4-(trifluoromethyl)pyrimidine . The reaction typically requires specific conditions such as the presence of a base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the methylthio group can be displaced by nucleophiles such as cyanide ions, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases, acids, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, which may have different biological activities .
Scientific Research Applications
Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications, particularly in medicinal chemistry. It is used as a building block in the synthesis of bioactive molecules, including kinase inhibitors and marine alkaloids such as variolin B1 . Additionally, it is employed in the development of novel compounds with potential neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate include other pyrimidine derivatives such as 4-chloro-2-methylthiopyrimidine and 2-chloro-4-(trifluoromethyl)pyrimidine .
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of bioactive molecules and in various scientific research applications .
Properties
IUPAC Name |
methyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCIRKYVMLTHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427986 | |
Record name | methyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-39-7 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-(methylthio)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38275-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.